molecular formula C27H15ClO6 B8264334 3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione)

3,3'-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione)

Cat. No.: B8264334
M. Wt: 470.9 g/mol
InChI Key: JEBGZJGSYDBMGH-UHFFFAOYSA-N
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Description

3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and two hydroxynaphthalene-1,2-dione moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxynaphthalene-1,2-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance its binding affinity to certain biological targets, while the hydroxynaphthalene-1,2-dione moieties can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-((4-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione)
  • 3,3’-((3-Bromophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione)
  • 3,3’-((3-Methylphenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione)

Uniqueness

3,3’-((3-Chlorophenyl)methylene)bis(4-hydroxynaphthalene-1,2-dione) is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the chlorine atom can affect the compound’s electronic properties and its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

3-[(3-chlorophenyl)-(1-hydroxy-3,4-dioxonaphthalen-2-yl)methyl]-4-hydroxynaphthalene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H15ClO6/c28-14-7-5-6-13(12-14)19(20-22(29)15-8-1-3-10-17(15)24(31)26(20)33)21-23(30)16-9-2-4-11-18(16)25(32)27(21)34/h1-12,19,29-30H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBGZJGSYDBMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(C3=CC(=CC=C3)Cl)C4=C(C5=CC=CC=C5C(=O)C4=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H15ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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